molecular formula C12H15ClN2O3 B13914040 Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride

Katalognummer: B13914040
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: ZCEBNRCHWACIEK-MTFPJWTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes an indole ring, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride typically involves the reaction of indole derivatives with amino acids under specific conditions. One common method includes the condensation of indole-2-carboxylic acid with L-serine methyl ester hydrochloride in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is unique due to its specific amino acid and indole combination, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industry .

Eigenschaften

Molekularformel

C12H15ClN2O3

Molekulargewicht

270.71 g/mol

IUPAC-Name

methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H/t8?,9-;/m0./s1

InChI-Schlüssel

ZCEBNRCHWACIEK-MTFPJWTKSA-N

Isomerische SMILES

COC(=O)[C@H](CC1C2=CC=CC=C2NC1=O)N.Cl

Kanonische SMILES

COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.